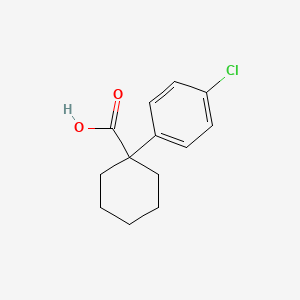
6-Chloro-N-cyclopentyl-2-pyrazinamine
描述
6-Chloro-N-cyclopentyl-2-pyrazinamine is a heterocyclic organic compound with the molecular formula C9H12ClN3. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6th position and a cyclopentylamine group at the 2nd position.
作用机制
Target of Action
The primary target of 6-Chloro-N-cyclopentyl-2-pyrazinamine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) . This compound is a highly specific agent and demonstrates clinically significant antibacterial activity only against this bacterium .
Biochemical Pathways
This compound interferes with the synthesis of new fatty acids in M. tuberculosis, which are required for the bacterium’s growth and replication . This disruption of fatty acid synthesis is thought to be the primary biochemical pathway affected by the compound .
Pharmacokinetics
It is known that the compound is metabolized within the bacterium to its active form, pyrazinoic acid .
Result of Action
The result of the action of this compound is the inhibition of growth and replication of M. tuberculosis . By disrupting fatty acid synthesis, the compound prevents the bacterium from proliferating, thereby helping to control the spread of TB .
Action Environment
The action of this compound is thought to be more active at an acidic pH, such as within macrophages . The role of the compound against intracellular organisms remains uncertain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
6-Chloro-N-cyclopentyl-2-pyrazinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
科学研究应用
6-Chloro-N-cyclopentyl-2-pyrazinamine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
相似化合物的比较
Similar Compounds
6-Chloro-2-pyrazinamine: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
N-Cyclopentyl-2-pyrazinamine: Lacks the chlorine atom, which may influence its reactivity and interactions with molecular targets.
6-Chloro-N-cyclopentyl-2-pyrimidinamine: Contains a pyrimidine ring instead of a pyrazine ring, leading to differences in electronic structure and reactivity.
Uniqueness
6-Chloro-N-cyclopentyl-2-pyrazinamine is unique due to the presence of both the chlorine atom and the cyclopentylamine group, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications in research and industry .
属性
IUPAC Name |
6-chloro-N-cyclopentylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDAQLQAZKFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435629 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-02-7 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)
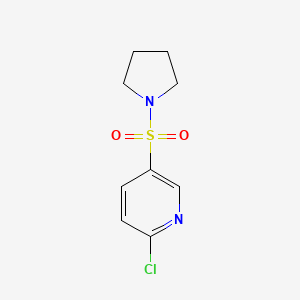
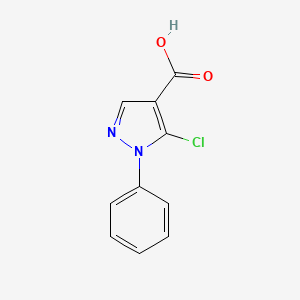
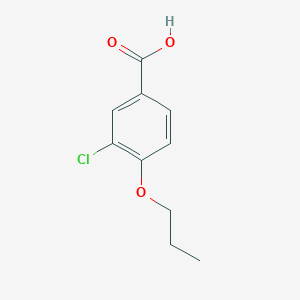
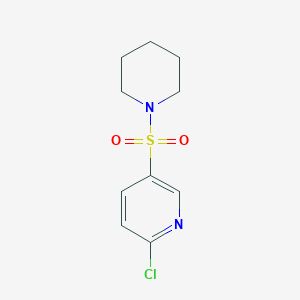
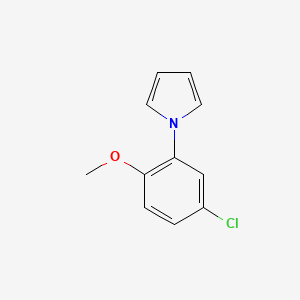
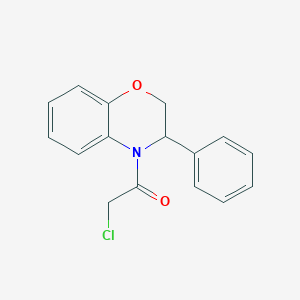
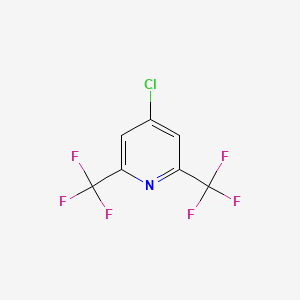
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)

